Lethedioside A Lethedioside A
Brand Name: Vulcanchem
CAS No.: 221289-31-2
VCID: VC21100921
InChI: InChI=1S/C29H34O15/c1-37-13-7-19-22(14(30)9-17(42-19)12-4-5-16(38-2)18(6-12)39-3)20(8-13)43-29-27(36)25(34)24(33)21(44-29)11-41-28-26(35)23(32)15(31)10-40-28/h4-9,15,21,23-29,31-36H,10-11H2,1-3H3/t15-,21-,23+,24-,25+,26-,27-,28+,29-/m1/s1
SMILES: COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC)OC
Molecular Formula: C29H34O15
Molecular Weight: 622.6 g/mol

Lethedioside A

CAS No.: 221289-31-2

Cat. No.: VC21100921

Molecular Formula: C29H34O15

Molecular Weight: 622.6 g/mol

* For research use only. Not for human or veterinary use.

Lethedioside A - 221289-31-2

CAS No. 221289-31-2
Molecular Formula C29H34O15
Molecular Weight 622.6 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C29H34O15/c1-37-13-7-19-22(14(30)9-17(42-19)12-4-5-16(38-2)18(6-12)39-3)20(8-13)43-29-27(36)25(34)24(33)21(44-29)11-41-28-26(35)23(32)15(31)10-40-28/h4-9,15,21,23-29,31-36H,10-11H2,1-3H3/t15-,21-,23+,24-,25+,26-,27-,28+,29-/m1/s1
Standard InChI Key OQEZCWWFGXYLQY-YUYUGGDUSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC)OC
SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC)OC
Appearance Powder

Chemical Identity and Structural Characteristics

Basic Information

Lethedioside A is identified by the CAS Registry Number 221289-31-2. The compound belongs to the flavonoid class of secondary plant metabolites, specifically characterized as a glycosylated flavone derivative. Its structure features a chromene core with multiple hydroxyl and methoxy substituents, as well as attached sugar moieties. The complete IUPAC name of the compound is 2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one, reflecting its complex structural arrangement .

Molecular Structure

Lethedioside A possesses a flavone skeleton with multiple functional groups. The core structure consists of a chromene ring system with a carbonyl group at position 4, forming the characteristic flavone structure. The compound contains three methoxy groups, with two located on the B-ring (at the 3' and 4' positions) and one on the A-ring (at position 7). The distinguishing feature of Lethedioside A is the presence of a disaccharide moiety attached to the 5-position of the flavone core, consisting of a β-D-glucopyranosyl unit linked to a β-D-xylopyranosyl unit .

Stereochemistry

The stereochemical configuration of Lethedioside A includes multiple stereogenic centers, particularly within the sugar components. The attached disaccharide features specific stereochemistry at each carbon atom bearing a hydroxyl group, with the precise configuration described in the IUPAC name as (2S,3R,4S,5S,6R) for the glucopyranosyl unit and (2S,3R,4S,5R) for the xylopyranosyl unit .

Physical and Chemical Properties

Basic Properties

Lethedioside A has a molecular weight of 622.6 g/mol, consistent with its complex structure containing multiple oxygen atoms . The compound's exact mass has been determined to be 622.18977037 Da through high-resolution mass spectrometry techniques . This precision in mass determination is essential for compound identification and purity assessment in analytical chemistry.

Solubility and Polarity

The compound exhibits moderate hydrophilicity, with a calculated XLogP3-AA value of -1.1, indicating water solubility . This hydrophilic nature is attributed to the presence of multiple hydroxyl groups in the sugar moieties, which facilitate hydrogen bonding with water molecules. The compound contains 6 hydrogen bond donors and 15 hydrogen bond acceptors, further supporting its ability to interact with polar solvents .

Structural Flexibility

Lethedioside A contains 9 rotatable bonds, providing conformational flexibility to the molecule . This flexibility is primarily associated with the glycosidic linkages and the connection between the flavone core and the sugars. The rotatable bonds allow the molecule to adopt different conformations in solution, potentially affecting its biological interactions if investigated in future research.

Chemical Identifiers

Table 1 below summarizes the various chemical identifiers associated with Lethedioside A:

Identifier TypeValue
CAS Number221289-31-2
Molecular FormulaC29H34O15
Molecular Weight622.6 g/mol
InChIKeyOQEZCWWFGXYLQY-YUYUGGDUSA-N
ChEMBL IDCHEMBL442846
Nikkaji NumberJ1.061.525I
WikidataQ105196751
Desired ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM1.6062 mL8.0312 mL16.0624 mL
5 mM0.3212 mL1.6062 mL3.2125 mL
10 mM0.1606 mL0.8031 mL1.6062 mL

These calculations are based on the molecular weight of 622.571 g/mol and assume complete dissolution of the compound in the selected solvent .

Structural Analysis Methods

Spectroscopic Identification

The structural elucidation of Lethedioside A has been accomplished through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly valuable in determining the positions of substituents and confirming the glycosidic linkages. Mass spectrometry has provided confirmation of the molecular weight and fragmentation patterns characteristic of flavonoid glycosides .

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